Welcome to the BenchChem Online Store!
molecular formula C8H12O4 B8403682 3-(2'-acetoxyethyl)-dihydro-2(3H)furanone CAS No. 113844-96-5

3-(2'-acetoxyethyl)-dihydro-2(3H)furanone

Cat. No. B8403682
M. Wt: 172.18 g/mol
InChI Key: IWQXFGHYCZXZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05466831

Procedure details

In a stirred vessel, a mixture of 10 g of 3-(2'-tert-butoxyethyl)-dihydro-2(3H)furanone, 50 g of glacial acetic acid, and 5 g of Nafion is heated to 120° C. Following a period of 19 h, the reaction is terminated (conversion: 100%) and the catalyst is separated by filtration. Following purification by distillation, there is obtained 98% of 3-(2'-acetoxyethyl)-dihydro-2(3H)furanone.
Name
3-(2'-tert-butoxyethyl)-dihydro-2(3H)furanone
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Nafion
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH:8]1[CH2:12][CH2:11][O:10][C:9]1=[O:13])(C)(C)[CH3:2].C(O)(=[O:16])C>>[C:1]([O:5][CH2:6][CH2:7][CH:8]1[CH2:12][CH2:11][O:10][C:9]1=[O:13])(=[O:16])[CH3:2]

Inputs

Step One
Name
3-(2'-tert-butoxyethyl)-dihydro-2(3H)furanone
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OCCC1C(OCC1)=O
Name
Nafion
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is terminated (conversion: 100%)
CUSTOM
Type
CUSTOM
Details
the catalyst is separated by filtration
CUSTOM
Type
CUSTOM
Details
purification
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)(=O)OCCC1C(OCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.